

Application Notes and Protocols: (Rac)-ACT-451840 In Vivo Efficacy in Murine Models

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Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B3420639

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These application notes provide a comprehensive overview of the in vivo efficacy of **(Rac)-ACT-451840**, a novel antimalarial compound, in murine models of malaria. The protocols and data presented are intended for researchers, scientists, and drug development professionals working on antimalarial drug discovery.

Introduction

(Rac)-ACT-451840 is a potent antimalarial compound from a new chemical class with a novel mechanism of action.^{[1][2]} It has demonstrated significant activity against multiple life cycle stages of *Plasmodium falciparum* and *Plasmodium vivax*.^{[3][4]} Preclinical evaluation in murine models is a critical step in determining the therapeutic potential of new antimalarial candidates. This document outlines the in vivo efficacy of ACT-451840 in two key murine malaria models: a *P. falciparum* humanized mouse model and a *P. berghei* rodent malaria model.^[5] The compound shows rapid onset of action and is active against both asexual and sexual stages of the parasite, suggesting its potential to not only treat malaria but also block its transmission.

Quantitative Efficacy Data

The in vivo and in vitro efficacy of ACT-451840 has been characterized against different *Plasmodium* species and life cycle stages. The following tables summarize the key quantitative data.

Table 1: In Vivo Efficacy of ACT-451840 in Murine Models

Murine Model	Parasite Species	Dosing Regimen	Efficacy Endpoint	Result	95% Confidence Interval
Humanized Mouse Model	<i>P. falciparum</i>	Oral, once daily for 4 days	ED ₉₀	3.7 mg/kg	3.3–4.9 mg/kg
Rodent Model	<i>P. berghei</i>	Oral, once or twice daily	ED ₉₀	13 mg/kg	11–16 mg/kg

ED₉₀: 90% effective dose, the dose that produces 90% of the maximal antimalarial activity.

Table 2: In Vitro and Ex Vivo Activity of ACT-451840

Assay Type	Parasite Species	Strain/Isolates	Efficacy Endpoint	Result	Standard Deviation/R range
In Vitro	<i>P. falciparum</i>	NF54 (drug-sensitive)	IC ₅₀	0.4 nM	± 0.0 nM
Ex Vivo	<i>P. falciparum</i>	Clinical Isolates	Median IC ₅₀	2.5 nM	0.9–9.0 nM
Ex Vivo	<i>P. vivax</i>	Clinical Isolates	Median IC ₅₀	3.0 nM	0.5–16.8 nM
In Vitro Gametocytocidal	<i>P. falciparum</i>	-	IC ₅₀ (male gamete formation)	5.89 nM	± 1.80 nM
In Vitro Transmission-Blocking	<i>P. falciparum</i>	-	IC ₅₀ (oocyst development)	30 nM	23–39 nM

IC₅₀: 50% inhibitory concentration, the concentration of a drug that inhibits 50% of the parasite's growth or activity.

Experimental Protocols

The following are detailed protocols for the in vivo efficacy studies of ACT-451840 in murine models.

This protocol describes the therapeutic efficacy testing of ACT-451840 in a humanized mouse model infected with *P. falciparum*.

Objective: To determine the in vivo efficacy (ED₉₀) of ACT-451840 against the asexual blood stages of *P. falciparum*.

Materials:

- Mouse Strain: Immunodeficient mice, such as NOD-scid IL2R⁰ null, engrafted with human erythrocytes.
- Parasite Strain: *P. falciparum* NF54 (e.g., NF54^{0230/N3})
- Test Compound: **(Rac)-ACT-451840**
- Vehicle Control: Appropriate vehicle for oral administration.
- Positive Control: Chloroquine
- Equipment: Oral gavage needles, microscope, slides for blood smears, Giemsa stain.

Procedure:

- Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
- Infection: Intravenously infect the humanized mice with *P. falciparum*-infected human red blood cells.
- Parasitemia Monitoring: Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
- Treatment Initiation: When parasitemia reaches a predetermined level (e.g., 1-2%), randomize mice into treatment groups (Vehicle, ACT-451840 at various doses, Chloroquine).

- Drug Administration: Administer the compounds orally once daily for four consecutive days, starting on day 3 post-infection.
- Efficacy Assessment: Continue daily monitoring of parasitemia for the duration of the study.
- Data Analysis: Calculate the percent reduction in parasitemia for each treatment group relative to the vehicle control group. Determine the ED₉₀ using a dose-response curve analysis.

This protocol outlines the procedure for assessing the in vivo efficacy and survival in a rodent model infected with *P. berghei*.

Objective: To evaluate the dose-dependent efficacy of ACT-451840 in suppressing *P. berghei* infection and extending survival time.

Materials:

- Mouse Strain: Standard laboratory mice, such as NMRI or Swiss Webster females (25 ± 2 g).
- Parasite Strain: *P. berghei*
- Test Compound: **(Rac)-ACT-451840**
- Vehicle Control: Appropriate vehicle for oral administration.
- Equipment: As listed in Protocol 3.1.

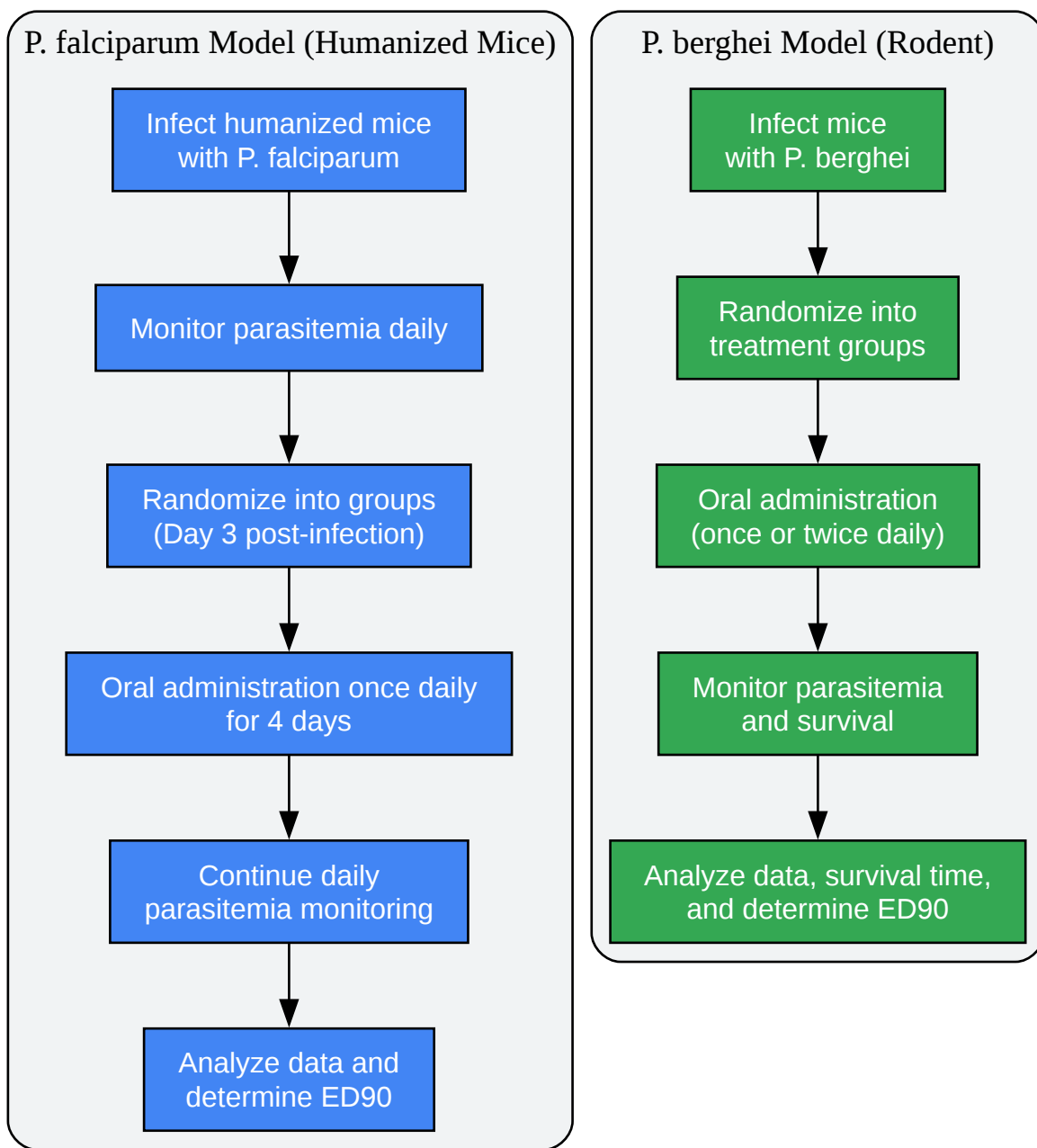
Procedure:

- Animal Acclimatization: Acclimatize mice for at least 7 days.
- Infection: Infect mice with *P. berghei* parasites.
- Group Allocation: Randomize infected mice into different treatment groups.
- Drug Administration: Administer ACT-451840 at various doses. Dosing can be once or twice daily. For example, a twice-daily regimen might involve the second dose being administered 8 hours after the first.

- Efficacy Measurement:
 - Parasitemia: Monitor parasitemia via blood smears at regular intervals.
 - Survival: Record the survival time in days for each mouse. Mice that are aparasitemic on day 30 post-infection are considered cured.
- Data Analysis: Analyze the reduction in parasitemia and the mean survival time for each group compared to the vehicle control. Calculate the ED₉₀ based on the dose-response relationship.

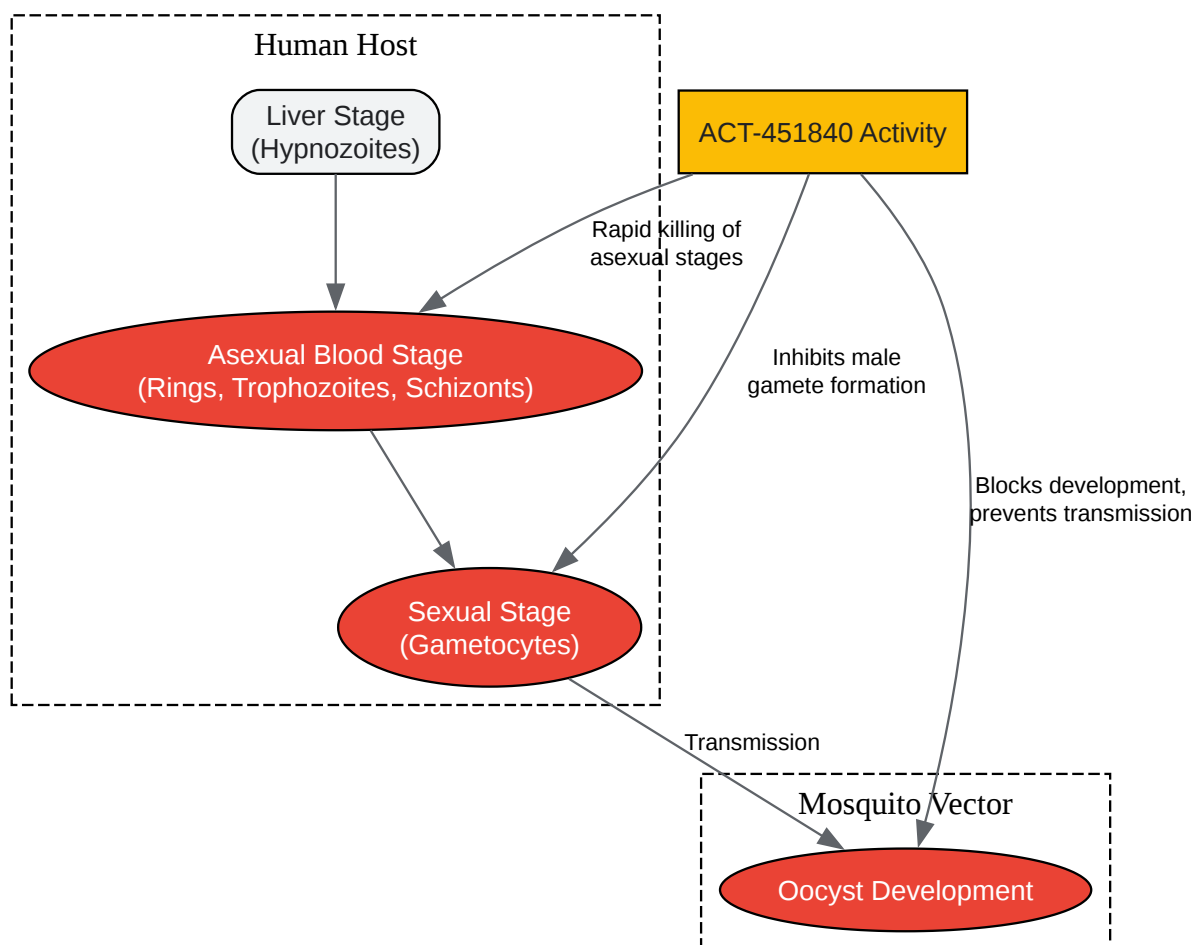
Visualizations

The following diagrams illustrate the experimental workflows and the biological activity of ACT-451840.



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Caption: Workflow for in vivo efficacy studies of ACT-451840.



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- To cite this document: BenchChem. [Application Notes and Protocols: (Rac)-ACT-451840 In Vivo Efficacy in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3420639#rac-act-451840-in-vivo-efficacy-studies-in-murine-models>]

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